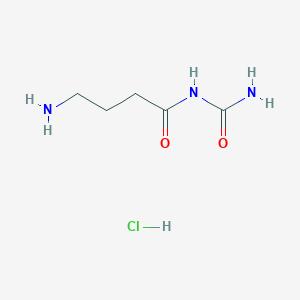

(4-Aminobutanoyl)urea hydrochloride

Description

BenchChem offers high-quality (4-Aminobutanoyl)urea hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Aminobutanoyl)urea hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-N-carbamoylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2.ClH/c6-3-1-2-4(9)8-5(7)10;/h1-3,6H2,(H3,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNSYMHXNAFKMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(=O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394041-87-2 | |

| Record name | Butanamide, 4-amino-N-(aminocarbonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Aminobutanoyl)urea Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for (4-Aminobutanoyl)urea hydrochloride, a molecule of interest for researchers in drug development and neuroscience. The synthesis of this gamma-aminobutyric acid (GABA) derivative is detailed through a logical, multi-step process, commencing from readily available starting materials. This document elucidates the chemical principles underpinning each synthetic transformation, offering field-proven insights into experimental choices and protocol design. All methodologies are presented with the aim of ensuring scientific integrity and reproducibility. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of (4-Aminobutanoyl)urea Hydrochloride

(4-Aminobutanoyl)urea hydrochloride is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. The structural modification of GABA by the introduction of a urea functional group at the carboxyl terminus can significantly alter its physicochemical properties, such as its polarity and ability to cross the blood-brain barrier. These modifications may lead to novel pharmacological profiles, making (4-Aminobutanoyl)urea and its salts intriguing candidates for investigation in various neurological disorders. The hydrochloride salt form is often preferred in pharmaceutical development due to its improved stability and solubility.

This guide will detail a robust and logical synthetic pathway to obtain (4-Aminobutanoyl)urea hydrochloride, providing the necessary technical details for its replication in a laboratory setting.

Proposed Synthetic Pathway: A Two-Stage Approach

The synthesis of (4-Aminobutanoyl)urea hydrochloride can be logically approached in two primary stages, starting from the commercially available 4-aminobutanoic acid (GABA).

Stage 1: Synthesis of the Key Intermediate - 4-Aminobutanamide

The initial stage focuses on the conversion of the carboxylic acid moiety of GABA into a primary amide, yielding 4-aminobutanamide. This transformation is crucial as the amide nitrogen is less nucleophilic than the primary amine, allowing for selective reaction at the amino group in the subsequent step. A reliable method to achieve this is through the formation of an activated carboxylic acid derivative, followed by ammonolysis.

Stage 2: Formation of the Urea Moiety and Hydrochloride Salt

The second stage involves the conversion of the primary amino group of 4-aminobutanamide into the target urea functionality. This is achieved through reaction with a suitable isocyanate precursor. Subsequent treatment with hydrochloric acid affords the final product, (4-Aminobutanoyl)urea hydrochloride.

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Overall workflow for the synthesis of (4-Aminobutanoyl)urea hydrochloride.

Detailed Experimental Protocols

Stage 1: Synthesis of 4-Aminobutanamide from 4-Aminobutanoic Acid

The conversion of a carboxylic acid to a primary amide can be effectively achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with ammonia.

3.1.1. Rationale for Experimental Choices

-

Activation of Carboxylic Acid: The direct amidation of a carboxylic acid with ammonia is generally inefficient and requires high temperatures and pressures. Conversion to a more reactive species like an acyl chloride significantly enhances the reaction rate and yield under milder conditions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

-

Ammonolysis: The resulting acyl chloride is highly electrophilic and readily reacts with ammonia to form the desired amide. Using an excess of ammonia helps to drive the reaction to completion and neutralize the HCl generated during the reaction.

3.1.2. Step-by-Step Protocol for 4-Aminobutanamide Synthesis

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 4-aminobutanamide.

| Parameter | Value | Reference/Justification |

| Starting Material | 4-Aminobutanoic Acid (GABA) | Commercially available. |

| Reagents | Thionyl Chloride (SOCl₂), Ammonia (aqueous or gas) | Standard laboratory reagents. |

| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Inert solvent for the acyl chloride formation. |

| Temperature | 0°C to room temperature | To control the exothermic reaction. |

| Work-up | Aqueous work-up and extraction | To remove inorganic byproducts. |

| Purification | Recrystallization or column chromatography | To obtain pure 4-aminobutanamide. |

Detailed Procedure:

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 4-aminobutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Acyl Chloride Formation: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux gently until the evolution of gas ceases and the solution becomes clear.

-

Removal of Excess SOCl₂: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

-

Ammonolysis: Dissolve the crude 4-aminobutanoyl chloride hydrochloride in a minimal amount of cold, anhydrous DCM and add it dropwise to a stirred, cooled (0°C) concentrated aqueous solution of ammonia (excess).

-

Work-up: After the addition, stir the mixture for an additional hour at room temperature. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-aminobutanamide.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain pure 4-aminobutanamide.

Stage 2: Synthesis of (4-Aminobutanoyl)urea Hydrochloride

The conversion of the primary amine of 4-aminobutanamide to a urea can be accomplished using several methods. A robust approach involves the use of chlorosulfonyl isocyanate (CSI) followed by in-situ hydrolysis of the intermediate.[1]

3.2.1. Rationale for Experimental Choices

-

Urea Formation with CSI: Chlorosulfonyl isocyanate is a highly reactive reagent that readily reacts with primary amines to form N-chlorosulfonyl ureas.[1] This intermediate can then be hydrolyzed under acidic conditions to yield the desired urea. This one-pot approach is efficient and often provides high yields.[1]

-

Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the (4-Aminobutanoyl)urea with hydrochloric acid. This not only purifies the product through precipitation but also provides a more stable and water-soluble form.

3.2.2. Step-by-Step Protocol for (4-Aminobutanoyl)urea Hydrochloride Synthesis

Reaction Scheme:

Caption: Reaction scheme for the synthesis of (4-Aminobutanoyl)urea hydrochloride.

| Parameter | Value | Reference/Justification |

| Starting Material | 4-Aminobutanamide | Synthesized in Stage 1. |

| Reagents | Chlorosulfonyl Isocyanate (CSI), Hydrochloric Acid (HCl) | Commercially available. |

| Solvent | Anhydrous Dichloromethane (DCM) or Acetonitrile | Inert solvent for the reaction with CSI. |

| Temperature | 0°C to room temperature | To control the reactivity of CSI. |

| Work-up | Hydrolysis and precipitation | To isolate the final product. |

| Purification | Recrystallization | To obtain the pure hydrochloride salt. |

Detailed Procedure:

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 4-aminobutanamide (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reaction with CSI: Cool the solution to 0°C in an ice bath. Slowly add chlorosulfonyl isocyanate (1.05 eq) dropwise. After the addition, allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Hydrolysis and Salt Formation: Upon completion of the reaction, carefully quench the reaction mixture by adding it to a stirred mixture of ice and water. Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2.

-

Isolation: The (4-Aminobutanoyl)urea hydrochloride will precipitate out of the acidic aqueous solution. Collect the solid by vacuum filtration, wash with a small amount of cold water, and then with a non-polar solvent like diethyl ether to remove any organic impurities.

-

Purification and Characterization: Dry the collected solid under vacuum. The purity of the product can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR). Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Data (Predicted)

The following table summarizes the expected characterization data for the final product, (4-Aminobutanoyl)urea hydrochloride. Actual experimental data should be acquired for confirmation.

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Signals corresponding to the protons of the butanoyl chain and the urea and amide protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide and urea, and the carbons of the aliphatic chain. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (urea and amide), and C-N stretching. |

Safety Considerations

-

Thionyl chloride (SOCl₂) and Chlorosulfonyl isocyanate (CSI) are highly corrosive and moisture-sensitive reagents. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reactions involving SOCl₂ and CSI are exothermic and generate corrosive gases (HCl, SO₂). Proper temperature control and gas trapping are essential.

-

Always add reagents slowly and in a controlled manner, especially when quenching reactive intermediates.

Conclusion

This technical guide outlines a scientifically sound and detailed synthetic pathway for the preparation of (4-Aminobutanoyl)urea hydrochloride. By following the described two-stage approach, researchers can reliably synthesize this GABA derivative for further investigation in the fields of medicinal chemistry and neuropharmacology. The provided rationale for experimental choices and detailed protocols are intended to facilitate the successful execution of this synthesis. As with any chemical synthesis, careful attention to safety precautions and proper laboratory technique is paramount.

References

-

Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. MDPI. [Link]

-

An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Scientific Research Publishing. [Link]

-

Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Bentham Science. [Link]

-

Unfolding of 4-aminobutyrate aminotransferase equilibrium and kinetic studies. PubMed. [Link]

-

One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. ResearchGate. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. [Link]

-

Synthesis of (S)-N-[1-(aminocarbonyl)propy]-4-chlorobutanamide. PrepChem.com. [Link]

-

A Simple and Efficient Synthesis of γ-Aminobutyric Acid (GABA) Derivatives. Semantic Scholar. [Link]

-

A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. [Link]

-

Synthesis method of S-2-aminobutanamide hydrochloride. Patsnap. [Link]

Sources

Methodological & Application

Application Note & Experimental Protocol: (4-Aminobutanoyl)urea Hydrochloride

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and in vitro application of (4-Aminobutanoyl)urea hydrochloride. As a structural analog of γ-aminobutyric acid (GABA), this compound is of significant interest for its potential to modulate GABAergic neurotransmission. This guide details a robust synthesis protocol, methods for analytical validation, and a validated protocol for a competitive GABAA receptor binding assay. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the methodology.

Principle and Rationale

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its analogs are cornerstone therapeutic agents for neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] The urea functional group is a critical pharmacophore in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets, thereby influencing drug action and physicochemical properties.[2][3]

(4-Aminobutanoyl)urea, also known as 1-(4-Aminobutyl)urea, integrates a GABA backbone with a urea moiety. This structural modification is hypothesized to alter the compound's affinity and selectivity for GABA receptors or associated transporters compared to native GABA. The hydrochloride salt form is utilized to enhance stability and aqueous solubility for experimental use. This guide provides the necessary protocols to synthesize and evaluate the potential of this compound as a modulator of the GABAA receptor, a ligand-gated ion channel crucial for mediating inhibitory signaling.[4][5]

Hypothetical Mechanism of Action

The primary hypothesis is that (4-Aminobutanoyl)urea hydrochloride acts as a competitive ligand at the orthosteric binding site of the GABAA receptor. By mimicking the structure of GABA, it may bind to the receptor, potentially eliciting a partial or full agonist response, or acting as an antagonist. The in vitro binding assay detailed in Section 4.0 is designed to quantify this interaction.

Figure 1: Hypothetical competitive binding at the GABAA receptor.

Synthesis and Characterization

The synthesis of (4-Aminobutanoyl)urea hydrochloride can be achieved through several routes. A common and reliable method involves the reaction of an amine with an isocyanate or a phosgene equivalent.[6][7] The following protocol adapts a modern approach using potassium cyanate, which is safer and more environmentally benign than phosgene-based reagents.[8]

Materials and Equipment

| Reagents & Chemicals | Equipment |

| 1,4-Diaminobutane | Microwave Reactor |

| Potassium cyanate (KOCN) | Magnetic Stirrer with Hotplate |

| Ammonium chloride (NH₄Cl) | Round-bottom flasks (various sizes) |

| Deionized water | Reflux Condenser |

| Hydrochloric acid (HCl), concentrated | Buchner Funnel and Filter Flask |

| Deuterated solvents (e.g., DMSO-d₆) for NMR | Rotary Evaporator |

| Acetone, anhydrous | High-Resolution Mass Spectrometer (HRMS) |

| Diethyl ether, anhydrous | NMR Spectrometer (≥400 MHz) |

| FT-IR Spectrometer | |

| Melting Point Apparatus |

Synthesis Protocol: (4-Aminobutanoyl)urea Hydrochloride

Rationale: This one-pot synthesis utilizes microwave irradiation to accelerate the reaction between 1,4-diaminobutane and potassium cyanate in water, promoted by the mildly acidic ammonium chloride.[8] The free base product precipitates upon cooling and is then converted to the hydrochloride salt for improved handling.

-

Reaction Setup: In a 50 mL microwave reactor vessel, combine 1,4-diaminobutane (1.0 eq), potassium cyanate (1.2 eq), and ammonium chloride (1.5 eq).

-

Solvent Addition: Add 20 mL of deionized water to the vessel.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes.

-

Precipitation & Isolation: After the reaction, cool the vessel in an ice bath. The product, (4-aminobutyl)urea, should precipitate as a white solid.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water, followed by cold diethyl ether to aid in drying.

-

Salt Formation: Suspend the crude (4-aminobutyl)urea in anhydrous acetone. Cool the suspension in an ice bath.

-

Acidification: While stirring, add concentrated hydrochloric acid (1.1 eq) dropwise. A precipitate of (4-Aminobutanoyl)urea hydrochloride will form.

-

Final Isolation: Collect the hydrochloride salt by vacuum filtration, wash with cold anhydrous acetone, and dry under vacuum to yield the final product.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed.[3]

| Parameter | Expected Result |

| Physical Form | White to off-white crystalline powder. |

| Melting Point | 185-186 °C. |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ (ppm): ~7.9 (br s, 3H, -NH₃⁺), ~6.2 (t, 1H, -NH-CO), ~5.4 (s, 2H, -CO-NH₂), ~2.9 (q, 2H, -CH₂-NH-), ~2.7 (t, 2H, -CH₂-NH₃⁺), ~1.5 (m, 4H, -CH₂-CH₂-). Note: Chemical shifts are predictive and may vary. |

| ¹³C NMR (DMSO-d₆, 125 MHz) | δ (ppm): ~159 (-C=O), ~42 (-CH₂-NH-), ~38 (-CH₂-NH₃⁺), ~26 (-CH₂-), ~25 (-CH₂-). Note: Chemical shifts are predictive and may vary.[9] |

| FT-IR (KBr, cm⁻¹) | ν: ~3400-3200 (N-H stretch), ~2900 (C-H stretch), ~1650 (C=O stretch, Amide I), ~1560 (N-H bend, Amide II).[8] |

| HRMS (ESI+) | m/z: Calculated for C₅H₁₄N₃O⁺ [M+H]⁺; should be within 5 ppm of the theoretical value. |

Safety and Handling

3.1 Hazard Identification: (4-Aminobutanoyl)urea hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302, H315, H319, H335

3.2 Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[10] Standard laboratory PPE is required:

-

Eye Protection: Safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[11]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[11]

-

Body Protection: Laboratory coat.

-

Respiratory Protection: If dust formation is likely, use a NIOSH-approved N95 or P1 dust mask.[11]

3.3 Storage and Disposal: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., at 2-8°C).[12] Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Application Protocol: In Vitro GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of (4-Aminobutanoyl)urea hydrochloride for the GABAA receptor. The assay measures the ability of the test compound to displace a known high-affinity radioligand, [³H]muscimol, from receptors in prepared rat brain membranes.[13][14]

Workflow Overview

Figure 2: Workflow for the competitive radioligand binding assay.

Protocol Steps

Adapted from PDSP and Mehta et al., 1998. [13]

-

Membrane Preparation: Prepare crude synaptic membranes from whole rat brains according to established protocols involving homogenization and differential centrifugation.[13] Store membrane pellets at -70°C until use.

-

Reagent Preparation:

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: Prepare a working solution of [³H]muscimol to a final assay concentration of 5 nM.[13]

-

Test Compound: Prepare a 10 mM stock solution of (4-Aminobutanoyl)urea hydrochloride in Binding Buffer. Perform serial dilutions to create a range of concentrations (e.g., 1 nM to 1 mM).

-

Nonspecific Binding (NSB): Prepare a 10 mM solution of unlabeled GABA.[13]

-

-

Assay Incubation:

-

On ice, set up triplicate tubes for each condition: Total Binding, Nonspecific Binding, and each concentration of the test compound.

-

Total Binding: Add 100 µL membrane suspension (0.1-0.2 mg protein), 50 µL [³H]muscimol, and 50 µL Binding Buffer.

-

Nonspecific Binding (NSB): Add 100 µL membrane suspension, 50 µL [³H]muscimol, and 50 µL of 10 mM GABA.

-

Test Compound: Add 100 µL membrane suspension, 50 µL [³H]muscimol, and 50 µL of the respective test compound dilution.

-

Incubate all tubes at 4°C for 45 minutes.[13]

-

-

Assay Termination and Filtration:

-

Rapidly terminate the incubation by adding 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to each tube.

-

Immediately filter the contents through glass fiber filters (e.g., Whatman GF/B) using a cell harvester/vacuum manifold.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add 5 mL of scintillation cocktail to each vial.

-

Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis and Interpretation

-

Calculate Specific Binding:

-

Specific Binding (B₀) = Total Binding (CPM) - Nonspecific Binding (CPM)

-

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * (1 - [(CPM with Test Compound - NSB) / B₀])

-

-

Determine IC₅₀: Plot the percent inhibition against the log concentration of (4-Aminobutanoyl)urea hydrochloride. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

-

Calculate Inhibition Constant (Kᵢ): Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

-

Where [L] is the concentration of the radioligand and Kₐ is the affinity constant of the radioligand for the receptor.

-

Interpretation: The Kᵢ value represents the binding affinity of (4-Aminobutanoyl)urea hydrochloride for the GABAA receptor. A lower Kᵢ value indicates a higher binding affinity. This data is crucial for determining the compound's potency and for guiding further drug development efforts.

Troubleshooting

| Problem | Possible Cause | Solution |

| High Nonspecific Binding (>20% of Total) | Insufficient washing; radioligand sticking to filter; poor membrane quality. | Increase wash volume/number of washes; pre-soak filters in buffer; re-prepare membranes. |

| Low Total Binding Signal | Insufficient receptor concentration; degraded radioligand; incorrect buffer pH. | Increase protein concentration per assay tube; use fresh radioligand; verify buffer pH. |

| Poor Reproducibility (High CV%) | Inaccurate pipetting; inconsistent incubation times; incomplete filtration/washing. | Calibrate pipettes; use a timer for incubations; ensure consistent filtration technique. |

| No Dose-Response Curve | Compound is inactive at tested concentrations; compound precipitated. | Test a higher concentration range; check compound solubility in the assay buffer. |

References

-

Psychoactive Drug Screening Program (PDSP). GABAA Receptor Binding Assay Protocol. University of North Carolina Chapel Hill. [Link]

-

Enna, S.J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience. [Link]

-

de la Figuera, N., et al. (2018). NMR assignments and structural characterization of new thiourea and urea kynurenamine derivatives nitric oxide synthase inhibitors. Magnetic Resonance in Chemistry. [Link]

-

Wang, B., et al. (2018). Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. Molecules. [Link]

-

Mehreza, S., et al. (2025). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances. [Link]

-

Reddy, C.S., et al. (2017). Synthesis, Characterization, and Biological Evaluation of Urea Derivatives of p-Xylylenediamine. AIP Conference Proceedings. [Link]

-

Krogsgaard-Larsen, P., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]

-

Kumar, R., et al. (2025). Hydroxyurea, thiourea, and urea derivatives of coumarins: synthesis, characterization, molecular docking, DFT calculations, pharmacokinetic profiling, and anticancer activity. Journal of the Iranian Chemical Society. [Link]

-

Tony, G.M., et al. (2023). Protocol for a pilot and feasibility randomized-controlled trial of four weeks of oral γ-aminobutyric acid (GABA) intake and its effect on pain and sleep in middle-to-older aged adults. PLOS ONE. [Link]

-

Boileau, A.J., et al. (1999). Mapping the Agonist Binding Site of the GABAA Receptor: Evidence for a β-Strand. Journal of Neuroscience. [Link]

-

Carl ROTH GmbH + Co. KG. (2021). Voluntary safety information following the Safety Data Sheet format. [Link]

-

U.S. Environmental Protection Agency (EPA). Urea hydrochloride Properties. CompTox Chemicals Dashboard. [Link]

-

Masiulis, S., et al. (2019). Biochemistry and binding assay. ResearchGate. [Link]

-

Zhang, W., et al. (2024). GABA Analogue HSK16149 in Chinese Patients With Diabetic Peripheral Neuropathic Pain: A Phase 3 Randomized Clinical Trial. JAMA Network Open. [Link]

-

Luo, W., et al. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. [Link]

-

S-J, G., & D, K. (2021). Experimental GABAA Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Neuropsychiatric Disease and Treatment. [Link]

-

S-J, G., & D, K. (2021). Experimental GABAA Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. PMC. [Link]

-

Agilent Technologies. (2021). Amino Acid Standard - SAFETY DATA SHEET. [Link]

-

Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

-

NIST. (2021). Urea hydrochloride. NIST Chemistry WebBook. [Link]

-

Leung, C., et al. (2018). Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation. eScholarship@McGill. [Link]

-

Cheméo. (2023). Chemical Properties of Urea hydrochloride (CAS 506-89-8). [Link]

-

Patel, S., et al. (2014). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. International Journal of ChemTech Research. [Link]

-

Diss, M.L., & Kennan, A.J. (2007). Facile production of mono-substituted urea side chains in solid phase peptide synthesis. Biopolymers. [Link]

Sources

- 1. GABA Analogue HSK16149 in Chinese Patients With Diabetic Peripheral Neuropathic Pain: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04473A [pubs.rsc.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. jneurosci.org [jneurosci.org]

- 5. dovepress.com [dovepress.com]

- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 7. asianpubs.org [asianpubs.org]

- 8. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 9. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. avantiresearch.com [avantiresearch.com]

- 12. 1310964-83-0|1-(4-Aminobutyl)urea hydrochloride|BLD Pharm [bldpharm.com]

- 13. PDSP - GABA [kidbdev.med.unc.edu]

- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: NMR Spectroscopy of (4-Aminobutanoyl)urea Hydrochloride

The following Application Note and Protocol is designed for researchers and analytical scientists characterizing (4-Aminobutanoyl)urea hydrochloride (also known as Gamibetal hydrochloride or N-carbamoyl-GABA HCl).

This guide synthesizes structural causality with practical spectroscopy, ensuring you can distinguish this specific derivative from its metabolic precursors (GABA) and hydrolysis products (Urea).

Methodology, Structural Assignment, and Quality Control

Introduction & Structural Context

(4-Aminobutanoyl)urea hydrochloride (

For the analytical chemist, this molecule presents a unique challenge: it combines a flexible aliphatic chain (GABA-like) with a rigid, polar acylurea terminus.[2] Standard aqueous NMR (

This protocol utilizes DMSO-

Molecular Structure & Numbering

To ensure consistent assignment, we utilize the following numbering scheme:

[1][2]-

Position 5: Amide Carbonyl.[1]

-

Position 7: Urea Carbonyl.[1]

-

Positions 1, 6, 8: Exchangeable protons (Critical for validation).

Experimental Protocol

Solvent Selection Strategy[1][4][5]

Sample Preparation[1][5]

-

Mass: Weigh 10–15 mg of the hydrochloride salt.

-

Dissolution: Add 0.6 mL of DMSO-

. -

Mixing: Vortex until fully dissolved. Sonicate if necessary (acylureas can form intermolecular H-bond networks that resist solvation).[1][2]

-

Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference to the residual DMSO pentet at 2.50 ppm (

) and 39.5 ppm (

Instrument Parameters[1][6]

-

Frequency: 400 MHz or higher recommended (to resolve

and -

Temperature: 298 K (

).[1] -

Pulse Sequence:

- : Standard zg30 (30° pulse) to ensure accurate integration of protons with different relaxation times (e.g., rigid urea vs. mobile chain).

-

Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The acyl-NH (pos 6) often has a long

relaxation time; a short D1 will reduce its integral, leading to incorrect stoichiometry calculations.[1][2]

Data Analysis & Assignment

H NMR Chemical Shift Data (DMSO- )

The following table summarizes the expected chemical shifts based on the GABA backbone and acylurea electronic effects.

| Position | Moiety | Shift ( | Multiplicity | Integral | Structural Causality |

| 6 | Acyl-NH | 10.20 – 10.50 | Broad Singlet | 1H | Deshielded by two flanking carbonyls (imide-like character).[1][2] |

| 1 | 7.80 – 8.10 | Broad Singlet | 3H | Ammonium salt protons; broadened by exchange and | |

| 8 | Urea | 7.10 – 7.40 | Broad Singlet(s) | 2H | Terminal urea protons.[1] May appear as two peaks if rotation is restricted.[1] |

| 4 | 2.35 – 2.45 | Triplet ( | 2H | Adjacent to carbonyl (C5).[1][2] | |

| 2 | 2.75 – 2.85 | Broad Multiplet | 2H | Adjacent to ammonium (C1).[1][2] Broadened by coupling to | |

| 3 | 1.75 – 1.85 | Quintet ( | 2H | Shielded central methylene.[1][2] |

C NMR Chemical Shift Data

| Position | Carbon Type | Shift ( | Assignment Logic (HMBC) |

| 7 | Urea | 154.0 – 156.0 | Upfield carbonyl.[1][2] Correlates with Urea |

| 5 | Amide | 173.0 – 175.0 | Downfield carbonyl.[1] Correlates with |

| 2 | 38.0 – 39.0 | Deshielded by | |

| 4 | 32.0 – 33.0 | Adjacent to Carbonyl. | |

| 3 | 22.0 – 23.0 | Central aliphatic.[1][2] |

Logical Assignment Workflow (Diagram)

This workflow illustrates the decision tree for validating the structure using 2D NMR techniques (COSY, HSQC, HMBC).

Caption: Logical workflow for structural validation using 1H and 2D NMR correlations.

Quality Control & Impurity Profiling

Distinguishing from Hydrolysis Products

The primary degradation pathway is hydrolysis of the acylurea bond, yielding GABA and Urea .

| Feature | Intact Molecule | Hydrolysis Mixture (GABA + Urea) |

| NH Signals | Acyl-NH at 10.3 ppm is present.[1][2] | Acyl-NH is absent .[1][2] |

| Urea Signal | Broad multiplets at 7.2 ppm .[1] | Sharp singlet at 5.4 - 5.7 ppm (free Urea in DMSO).[1][2] |

| Carbonyls | Two distinct signals (155, 174 ppm). | Free Urea C=O (~160 ppm) + GABA COOH (~175 ppm).[1] |

Salt Stoichiometry Verification

To confirm the hydrochloride salt form:

-

Integrate the

triplet (2.4 ppm) and set value to 2.00 .[1] -

Integrate the Ammonium

broad peak (~8.0 ppm).[1] -

Target: The integral should be 3.00 .

-

If < 2.5: The sample may be the free base or partially deprotonated.

-

If > 3.5: Possible excess HCl or wet solvent (water exchange broadening).[1]

-

References

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1][3] Chem.1997 , 62, 7512–7515.[1][2][3] Link[2]

-

Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[1][2] Link[2]

-

Biological Magnetic Resonance Data Bank (BMRB). "Entry bmse000340: Gamma-Aminobutyric Acid (GABA)."[1] Link[2]

-

Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons, 2005.[2] (Standard reference for Acylurea/Amide shifts).

Sources

Troubleshooting & Optimization

Technical Support Center: (4-Aminobutanoyl)urea Hydrochloride Purification

Welcome to the technical support center for the purification of (4-Aminobutanoyl)urea hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the purification of this compound. Our goal is to equip you with the knowledge to not only follow protocols but to understand the underlying principles for successful and reproducible results.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems that may arise during the purification of (4-Aminobutanoyl)urea hydrochloride. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product after performing a recrystallization. What are the likely causes and how can I improve my yield?

Answer:

Low recovery is a frequent challenge in recrystallization. The primary causes often revolve around solvent selection and procedural execution.[1][2]

Potential Causes & Solutions:

| Cause | Explanation | Troubleshooting Steps |

| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1][2] If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor. | 1. Solvent Screening: Test the solubility of your compound in a variety of solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures thereof). 2. Use a Solvent/Anti-Solvent System: If a single solvent is not ideal, consider a binary system. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble to induce crystallization.[1] |

| Using an Excessive Amount of Solvent | Adding too much solvent will keep the compound in solution even at low temperatures, preventing it from crystallizing effectively.[2] | 1. Minimal Solvent Addition: Add the hot solvent portion-wise, just until the compound completely dissolves.[2] 2. Partial Solvent Evaporation: If too much solvent has been added, you can carefully evaporate some of it to reach the saturation point. |

| Cooling the Solution Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals or "crashing out" of the product, which can trap impurities.[2] | 1. Slow Cooling: Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.[2] This promotes the formation of larger, purer crystals. |

| Premature Filtration | Filtering the crystals before the crystallization process is complete will result in leaving a significant amount of product in the mother liquor. | 1. Ensure Complete Crystallization: Before filtering, ensure that no more crystals are forming. You can scratch the inside of the flask with a glass rod to induce further crystallization if needed. |

Issue 2: Oily Product Instead of Crystalline Solid

Question: My product is "oiling out" and forming a liquid phase instead of solid crystals during recrystallization. What is happening and how can I fix this?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.

Potential Causes & Solutions:

| Cause | Explanation | Troubleshooting Steps |

| High Impurity Level | The presence of significant impurities can lower the melting point of the mixture, leading to oiling out. | 1. Pre-purification: Consider a preliminary purification step, such as a wash with a suitable solvent, to remove some of the impurities before recrystallization. |

| Boiling Point of Solvent is Too High | If the boiling point of the solvent is higher than the melting point of your compound, it will melt before it dissolves. | 1. Lower Boiling Point Solvent: Choose a solvent with a lower boiling point. |

| Inadequate Seeding | Sometimes, crystallization needs a nucleation site to begin. | 1. Add Seed Crystals: Introduce a few small crystals of the pure product to the cooled solution to initiate crystallization. |

Issue 3: Discolored Product After Purification

Question: My final (4-Aminobutanoyl)urea hydrochloride product has a yellow or brown tint, even after recrystallization. How can I obtain a white, crystalline solid?

Answer:

Discoloration is typically due to the presence of colored impurities that are not effectively removed by a single purification step.

Potential Causes & Solutions:

| Cause | Explanation | Troubleshooting Steps |

| Colored Impurities | The synthesis of urea derivatives can sometimes produce colored byproducts.[3] | 1. Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot solution before filtration. The activated carbon will adsorb the colored impurities. Use with caution as it can also adsorb some of your product. 2. Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent impurities.[4] |

| Thermal Decomposition | Prolonged heating at high temperatures can cause the compound or impurities to decompose, leading to discoloration. | 1. Minimize Heating Time: Dissolve the compound in the hot solvent as quickly as possible and do not leave it on the heat source for an extended period. |

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of (4-Aminobutanoyl)urea hydrochloride.

Q1: What is the recommended solvent for the recrystallization of (4-Aminobutanoyl)urea hydrochloride?

While the ideal solvent should be determined experimentally, polar protic solvents are often a good starting point for urea hydrochloride salts.[5] Ethanol, methanol, or mixtures of these with water are commonly used. The solubility of (4-Aminobutanoyl)urea hydrochloride is a key factor; it should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.[1]

Q2: How can I confirm the purity of my final product?

Several analytical techniques can be used to assess the purity of your (4-Aminobutanoyl)urea hydrochloride:

-

Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden the melting point range and lower the melting point.

-

Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of impurities.[6][7]

-

Chromatography (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful techniques for separating and quantifying impurities.

Q3: Are there any specific safety precautions I should take when working with (4-Aminobutanoyl)urea hydrochloride?

Yes, as with any chemical, proper safety measures are crucial. (4-Aminobutanoyl)urea hydrochloride is a hydrochloride salt and can be acidic.[5] Always consult the Safety Data Sheet (SDS) for detailed information. General safety precautions include:

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Working in a well-ventilated area, such as a fume hood.

-

Avoiding inhalation of dust and contact with skin and eyes.

III. Experimental Protocol: Recrystallization of (4-Aminobutanoyl)urea Hydrochloride

This protocol provides a step-by-step guide for a standard recrystallization procedure.

Objective: To purify crude (4-Aminobutanoyl)urea hydrochloride by recrystallization to obtain a high-purity crystalline solid.

Materials:

-

Crude (4-Aminobutanoyl)urea hydrochloride

-

Recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula

-

Glass rod

Methodology

-

Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent or solvent system.

-

Dissolution:

-

Place the crude (4-Aminobutanoyl)urea hydrochloride in an Erlenmeyer flask with a magnetic stir bar.

-

Add a minimal amount of the chosen solvent.

-

Gently heat the mixture on a hot plate with stirring.

-

Continue to add small portions of the hot solvent until the solid completely dissolves.[2] Avoid adding an excess of solvent.

-

-

Decolorization (if necessary):

-

If the solution is colored, remove it from the heat and add a small amount of activated carbon.

-

Stir the mixture for a few minutes.

-

-

Hot Filtration (if activated carbon was used):

-

Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the activated carbon. This step must be done quickly to prevent premature crystallization.

-

-

Crystallization:

-

Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop.[2] Crystal formation should begin as the solution cools.

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel.[1]

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

-

-

Drying:

-

Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry. For faster drying, a vacuum oven at a low temperature can be used.

-

Visual Workflow of Recrystallization

Caption: A flowchart of the key steps in the recrystallization process.

IV. Troubleshooting Decision Tree

The following diagram provides a logical workflow for troubleshooting common purification issues.

Caption: A decision tree for troubleshooting purification problems.

V. References

-

Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | Catalysis - Scribd. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]

-

Workup: Amines. (n.d.). University of Rochester. Retrieved February 14, 2026, from [Link]

-

AAmine BBasic PPractices GGuidelines The following is a compendium of basic operating guidelines for H2S/CO2 amine systems. It. (n.d.). Refining Online. Retrieved February 14, 2026, from [Link]

-

Question 69: How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations ahead of the water dew point? What are chemical and operational strategies for mitigation? (n.d.). American Fuel & Petrochemical Manufacturers. Retrieved February 14, 2026, from [Link]

-

Troubleshooting — SRU and Amine Blog. (2024, June 27). Sulfur Recovery Engineering Inc. Retrieved February 14, 2026, from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 14, 2026, from [Link]

-

NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. [Link]

-

Urea hydrochloride Properties. (2025, October 15). EPA. Retrieved February 14, 2026, from [Link]

-

CN102442928A - Urea purification method. (n.d.). Google Patents. Retrieved February 14, 2026, from

-

Urea hydrochloride. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

-

How to purify the urea bought from market to pure urea? (2018, November 28). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

-

Urea. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

Synthesis of urea derivatives by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

Urea Hydrochloride Supplier. (2025, December 10). Polyventive. Retrieved February 14, 2026, from [Link]

-

Recrystallization Purification Method for Urea. (2020). China/Asia On Demand (CAOD). Retrieved February 14, 2026, from [Link]

-

US5672279A - Method for using urea hydrochloride. (n.d.). Google Patents. Retrieved February 14, 2026, from

-

US2892870A - Process for purifying and crystallizing urea. (n.d.). Google Patents. Retrieved February 14, 2026, from

Sources

- 1. mt.com [mt.com]

- 2. youtube.com [youtube.com]

- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Urea Hydrochloride | Urea Hydrochloride Supplier | Polyventive [polyventive.com]

- 6. 1310964-83-0|1-(4-Aminobutyl)urea hydrochloride|BLD Pharm [bldpharm.com]

- 7. Urea hydrochloride [webbook.nist.gov]

Technical Support Center: (4-Aminobutanoyl)urea Hydrochloride

This is an automated Technical Support Guide generated for (4-Aminobutanoyl)urea hydrochloride .

CAS: 1394041-87-2 (HCl salt) | Parent: 1394116-61-0 (Free base) Synonyms: N-(4-Aminobutyryl)urea; GABA-acylurea; 4-Amino-N-(aminocarbonyl)butanamide.

Introduction: Know Your Molecule

Before troubleshooting, you must distinguish this compound from its common isomer, N-carbamoyl-GABA (4-ureidobutyric acid). This distinction dictates your analytical strategy.

| Feature | (4-Aminobutanoyl)urea HCl (Topic) | N-carbamoyl-GABA (Isomer) |

| Structure | ||

| Free Amine? | YES (Primary amine is free) | NO (Amine is capped by urea) |

| OPA Reactivity | Reactive (Fluorescent derivative formed) | Non-Reactive |

| Stability Risk | Cyclization (Lactam formation) | Hydrolysis |

Module 1: Physicochemical Stability & Handling

The "Hardware" Issues: Storage, Solubility, and Phase Changes.

FAQ 1.1: Why has my white powder turned into a sticky gum?

Diagnosis: Hygroscopic Deliquescence. Urea derivatives are inherently hygroscopic. When combined with a hydrochloride counter-ion, the lattice energy decreases, and the critical relative humidity (CRH) drops significantly. The salt actively pulls moisture from the air, dissolving itself in the absorbed water (deliquescence).

Corrective Protocol:

-

Immediate Rescue: If the sample is valuable, re-dissolve in anhydrous methanol, filter, and recrystallize/precipitate with cold diethyl ether. Dry under high vacuum (

mbar) over -

Prevention: Store in a desiccator with active silica gel or molecular sieves. Never open the vial before it reaches room temperature to prevent condensation.

FAQ 1.2: My solution pH is drifting over time. Is the compound degrading?

Diagnosis: Acylurea Hydrolysis or Cyclization.

The acylurea linkage (-CO-NH-CO-NH

-

Acidic pH (< 4): Relatively stable.

-

Neutral/Basic pH (> 7): The free amine (pKa

9-10) becomes deprotonated (

Visualization of Degradation Pathways:

Figure 1: Stability profile. Note that neutralization (pH > 7) triggers rapid instability due to the free amine attacking the activated acylurea.

Module 2: Analytical Variability

The "Measurement" Issues: Detection Limits and Chromatography.

FAQ 2.1: I see no peaks on my HPLC-UV (210 nm).

Diagnosis: Lack of Chromophore. (4-Aminobutanoyl)urea lacks aromatic rings or conjugated systems. The carbonyl groups absorb weakly at 200-210 nm, but this region is noisy due to buffer interference (especially formate/acetate).

Solution A: Pre-Column Derivatization (Recommended) Since this molecule has a free primary amine (unlike N-carbamoyl-GABA), you can use standard amino acid derivatization reagents.

-

Reagent: OPA (o-Phthalaldehyde) + 3-MPA (Mercaptopropionic acid).

-

Mechanism: Reacts with the primary amine on the GABA chain to form a highly fluorescent isoindole derivative.

-

Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

-

Limit of Detection: fmol range (High Sensitivity).

Solution B: HILIC-MS/MS (For complex matrices) If you cannot derivatize, use Mass Spectrometry.

-

Column: HILIC (Amide or Zwitterionic phase). Do not use C18 (poor retention).

-

Mobile Phase: Acetonitrile : Water (80:20) + 10 mM Ammonium Formate (pH 3.0).

-

Ionization: ESI Positive Mode (

).

FAQ 2.2: My retention time shifts between injections.

Diagnosis: pH Sensitivity of the Zwitterion/Salt. The compound exists in equilibrium between the cation (protonated amine) and the neutral form. Small changes in mobile phase pH cause massive shifts in retention on HILIC columns.

Troubleshooting Guide:

| Observation | Root Cause | Fix |

| Peak Tailing | Interaction of free amine with silanols. | Add 10-20 mM Ammonium Formate to mobile phase. |

| RT Drift | Mobile phase evaporation (changing organic %) or pH drift. | Use a capped solvent reservoir; verify aqueous buffer pH daily. |

| Split Peak | Sample solvent mismatch. | Dissolve sample in mobile phase (high ACN for HILIC). |

Module 3: Experimental Protocol (Derivatization)

Standard Operating Procedure for HPLC-FLD Analysis.

Objective: Quantify (4-Aminobutanoyl)urea HCl using OPA-3MPA derivatization.

Reagents:

-

Borate Buffer: 0.4 M, pH 10.2 (Agilent or equivalent).

-

OPA Reagent: 10 mg OPA + 10 mg 3-MPA in 1 mL Methanol + 5 mL Borate Buffer.

-

Stop Solution: 0.1 M Acetate buffer (pH 4.0).

Workflow:

-

Preparation: Dissolve (4-Aminobutanoyl)urea HCl in 0.1 M HCl (to ensure stability). Dilute to working range (e.g., 10

M) with water immediately before analysis. -

Reaction:

-

Mix 10

L Sample + 10 -

Wait exactly 1.0 minute (Automate this via autosampler program).

-

Inject immediately (OPA derivatives are unstable over long periods).

-

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5

m. -

Mobile Phase A: 10 mM Na2HPO4, pH 7.2.

-

Mobile Phase B: Acetonitrile : Methanol : Water (45:45:10).

-

Gradient: 0% B to 100% B over 10 mins.

-

References

-

Chemical Identity & Structure

-

Analytical Methodology (Amino Acid Derivatization)

-

Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques. Link

-

-

Stability of Urea/Acylurea Derivatives

-

Hygroscopicity of HCl Salts

-

Suihko, E., et al. (2021). Hygroscopicity of Hydrochloride Salts. Molecular Pharmaceutics. (General Principle Citation). Link

-

Sources

Common pitfalls in (4-Aminobutanoyl)urea hydrochloride experiments

Topic: Troubleshooting & Optimization of (4-Aminobutanoyl)urea Hydrochloride Experiments

Document ID: TS-ABU-2024-05 | Version: 2.1 Audience: Medicinal Chemists, DMPK Researchers, Process Development Scientists

Executive Summary & Chemical Context

(4-Aminobutanoyl)urea hydrochloride (often referred to as GABA-Urea-HCl ) is a specialized conjugate used primarily in nitrogen metabolism studies and as a prodrug scaffold for

Key Chemical Logic:

The molecule contains two competing reactive centers: the nucleophilic primary amine (protected by HCl) and the electrophilic

Critical Pitfalls & Troubleshooting Guide

Pitfall 1: The "Cyclization Trap" (pH Sensitivity)

Symptom: Loss of product during extraction or buffer exchange; appearance of Pyrrolidin-2-one and Urea in LC-MS.

Root Cause: The free base of (4-aminobutanoyl)urea is thermodynamically unstable. Upon neutralization (pH > 6.5), the terminal amine (

Corrective Action:

-

Maintain Acidic pH: Always keep the compound in environments with pH < 4.0.

-

Avoid Basic Workups: Never use

or

Pitfall 2: Hydrolytic Instability of the -Acylurea Bond

Symptom: Gradual increase in GABA and Urea peaks during storage or long HPLC runs.

Root Cause:

Corrective Action:

-

Fresh Preparation: Prepare stock solutions in DMSO or water immediately before use.

-

Lyophilization: Store the compound exclusively as a dry solid at

.

Pitfall 3: Hygroscopicity & Caking

Symptom: The white powder turns into a sticky gum; inconsistent weighing results. Root Cause: The combination of the urea moiety and the amine hydrochloride salt creates a highly hygroscopic matrix that absorbs atmospheric moisture, accelerating hydrolysis.

Corrective Action:

-

Handling: Weigh only in a desiccated glove box or under a nitrogen stream.

-

Storage: Double-seal vials with Parafilm and store with active desiccant silica.

Visualizing the Instability Pathways

The following diagram illustrates the competing degradation pathways that researchers must navigate.

Figure 1: Degradation pathways. Note that neutralization triggers rapid cyclization to the lactam, while aqueous storage risks hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in a cell culture assay at pH 7.4? A: Yes, but with strict time constraints. The half-life of the free base at pH 7.4 is relatively short due to cyclization.

-

Protocol: Dissolve the HCl salt in a 100x stock of DMSO. Spatially dilute into the culture medium immediately before addition. Do not pre-incubate the compound in media.

Q2: What is the best solvent for NMR analysis?

A: DMSO-

-

Reasoning: In

, the labile protons on the urea and the ammonium group exchange rapidly, disappearing from the spectrum. Furthermore,

Q3: My HPLC chromatogram shows a "split" peak. Is my column failing? A: Likely not. This is often an artifact of on-column degradation or pH mismatch.

-

Solution: Ensure your mobile phase is acidic (0.1% Formic Acid or TFA). If the mobile phase is neutral, the compound may deprotonate and cyclize during the run, causing peak tailing or splitting.

Experimental Protocols

Protocol A: Quality Control via HPLC-UV

Standardized method to assess purity and detect degradation products.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 0-5 min: 2% B (Isocratic hold for polar retention)5-15 min: 2% |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (Amide/Urea absorption) |

| Sample Diluent | 0.1% TFA in Water (Do NOT use pure water or PBS) |

Data Interpretation:

-

(4-Aminobutanoyl)urea: Retention time approx. 3-4 min (highly polar).

-

Urea (Impurity): Elutes near void volume (~1-2 min).

-

Pyrrolidin-2-one (Degradant): Elutes later than the parent compound due to loss of ionic charge and increased lipophilicity.

Protocol B: Safe Neutralization for Biological Assays

Method to generate the free base transiently for immediate use.

-

Calculate: Determine the exact molarity of your (4-Aminobutanoyl)urea HCl stock.

-

Prepare Buffer: Use a HEPES or PBS buffer (pH 7.4) kept on ice.

-

Spike: Add the HCl salt stock to the buffer.

-

Balance: Immediately add an equimolar amount of NaOH (from a standardized solution) only if the buffering capacity is insufficient to maintain pH 7.4.

-

Execute: Apply to cells/enzyme within 5 minutes of mixing.

Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures.

Figure 2: Diagnostic logic for common experimental failures.

References

-

N-Acylurea Chemistry & Stability

-

Title: N-Aryl Acylureas as Intermediates in Sequential Self-Repetitive Reactions.[1]

- Context: Defines the thermal and hydrolytic stability profiles of N-acylureas, noting their tendency to decompose or rearrange under specific conditions.

- Source: National Taiwan University / Macromolecules.

-

-

GABA Prodrugs & Urea Linkages

-

Title: Anticonvulsant activity of new GABA prodrugs.[2]

- Context: Discusses the stability of GABA derivatives with urea/amide linkages in aqueous buffers and plasma, highlighting the balance between stability and enzym

- Source: PubMed / NIH.

-

-

Cyclization of GABA Deriv

- Title: Kinetics of the Intramolecular Aminolysis of gamma-Aminobutyric Esters and Amides.

- Context: (General Chemical Principle) Establishes the kinetic favorability of 5-membered ring formation (pyrrolidinone)

- Source: Journal of the American Chemical Society (General Reference for Mechanism).

-

Analytical Methods for Urea Deriv

- Title: Application Notes and Protocols for N-Acylation of Urea Deriv

- Context: Provides baseline protocols for handling and analyzing N-acylurea structures, including TLC and purification steps that avoid degrad

- Source: BenchChem.

Sources

Validation & Comparative

A Comparative Guide to GABA Analogs: From Established Therapeutics to the Untapped Potential of (4-Aminobutanoyl)urea hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience and pharmacology, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone for the development of therapeutics targeting a spectrum of neurological and psychiatric disorders. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, responsible for maintaining the delicate balance between neuronal excitation and inhibition.[1][2] A deficiency in GABAergic signaling is implicated in conditions such as epilepsy, anxiety, neuropathic pain, and spasticity.[1][2]

While direct administration of GABA is largely ineffective due to its inability to cross the blood-brain barrier, the development of GABA analogs has provided a powerful toolkit for clinicians and researchers.[1][2] These molecules, structurally related to GABA, employ diverse mechanisms to enhance inhibitory tone. This guide provides a detailed comparison of prominent GABA analogs, including the gabapentinoids (gabapentin, pregabalin), a direct GABAB agonist (baclofen), and phenibut. We will also explore the structural and hypothetical profile of the lesser-known compound, (4-Aminobutanoyl)urea hydrochloride, and outline the experimental workflows required to elucidate its pharmacological identity.

The GABAergic Synapse: A Hub of Inhibition

The inhibitory action of GABA is primarily mediated through two main classes of receptors:

-

GABA-A Receptors: These are ionotropic receptors, forming a chloride ion channel.[3] When GABA binds, the channel opens, allowing chloride ions (Cl-) to flow into the neuron.[4] This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus exerting an inhibitory effect.[4][5] These receptors are pentameric structures with numerous allosteric sites that are targets for drugs like benzodiazepines and barbiturates.[6][7]

-

GABA-B Receptors: These are metabotropic G-protein-coupled receptors.[3] Their activation leads to downstream effects, including the opening of potassium channels (leading to hyperpolarization) and the inhibition of voltage-gated calcium channels, which in turn reduces the release of excitatory neurotransmitters.[8][9]

The concentration of GABA in the synaptic cleft is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into neurons and glial cells.[8]

Established GABA Analogs: A Mechanistic Comparison

While termed "GABA analogs" due to structural similarity, the most widely used compounds do not all interact directly with GABA receptors. Their mechanisms are distinct and crucial to understanding their therapeutic profiles.

The Gabapentinoids: Gabapentin and Pregabalin

Despite being structural derivatives of GABA, both gabapentin and pregabalin have no direct activity at GABA-A or GABA-B receptors.[6][10] Their primary mechanism of action is the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[3][10][11]

Mechanism of Action: The α2δ-1 subunit is crucial for the trafficking and function of VGCCs at presynaptic terminals. By binding to this subunit, gabapentin and pregabalin reduce the influx of calcium into the neuron that occurs upon depolarization.[11][12] This diminished calcium influx leads to a decrease in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[13][14][15] This reduction in excitatory signaling underlies their efficacy in treating neuropathic pain and certain types of seizures.[14][16]

Diagram: Mechanism of Gabapentinoids

Caption: Mechanism of Gabapentinoids at the presynaptic terminal.

Baclofen: The GABAB Agonist

Unlike the gabapentinoids, baclofen acts as a direct and selective agonist at GABA-B receptors.[8][17] It is the p-chlorophenyl derivative of GABA, a modification that allows it to cross the blood-brain barrier more effectively than GABA itself.

Mechanism of Action: By binding to and activating GABA-B receptors, baclofen mimics the effect of endogenous GABA at these sites.[8][9] This activation triggers a cascade of inhibitory events:

-

Presynaptically: It inhibits voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.[8]

-

Postsynaptically: It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions.[8] This causes hyperpolarization of the neuronal membrane, making it more difficult to initiate an action potential.[8]

This dual inhibitory action at the spinal cord level is particularly effective in reducing muscle spasticity.[7]

Diagram: Mechanism of Baclofen

Caption: Dual pre- and postsynaptic action of Baclofen.

Phenibut: A Hybrid Analog

Phenibut (β-phenyl-GABA) is structurally similar to baclofen, differing only by the absence of a chlorine atom on the phenyl ring.[18] Its pharmacology is unique among the common analogs.

Mechanism of Action: Phenibut's primary mechanism is as a GABA-B receptor agonist, similar to baclofen, although it is significantly less potent.[18][19] At higher doses, it also acts as a ligand for the α2δ subunit of voltage-gated calcium channels, the same target as gabapentin and pregabalin.[5][19] This dual mechanism contributes to its reported anxiolytic and nootropic (cognition-enhancing) effects.[18][20]

Comparative Summary of Established GABA Analogs

| Feature | Gabapentin | Pregabalin | Baclofen | Phenibut |

| Primary Mechanism | Binds to α2δ-1 subunit of VGCCs[10][21] | Binds to α2δ-1 subunit of VGCCs[13] | Selective GABA-B Receptor Agonist[8][17] | GABA-B Receptor Agonist; also binds α2δ subunit at high doses[5][19] |

| GABA Receptor Binding | No significant binding[6][21] | No significant binding[13] | High affinity for GABA-B[8] | Moderate affinity for GABA-B[18] |

| Effect on Neurotransmitter Release | Decreases release of excitatory neurotransmitters (e.g., glutamate)[11][21] | Decreases release of excitatory neurotransmitters (e.g., glutamate)[14][15] | Decreases release of excitatory neurotransmitters[8][9] | Decreases release of excitatory neurotransmitters[18] |

| Primary Therapeutic Uses | Neuropathic pain, epilepsy, restless legs syndrome[10][16] | Neuropathic pain, epilepsy, fibromyalgia, generalized anxiety disorder[13][14] | Spasticity, muscle spasms[9][17] | Anxiety, tension, fear (primarily outside the US)[18][20] |

| Bioavailability | 27-60% (inversely proportional to dose)[21] | ~90% (dose-independent)[13] | Variable, requires high doses orally to cross BBB[7] | Reported to cross BBB effectively[19][20] |

Note: This table provides a simplified overview. Clinicians and researchers should consult detailed pharmacological resources for comprehensive information.

(4-Aminobutanoyl)urea hydrochloride: An Uncharacterized Moiety

A thorough review of the scientific literature reveals a significant gap in the pharmacological characterization of (4-Aminobutanoyl)urea hydrochloride (CAS: 1310964-83-0). While its chemical structure is known—a GABA molecule where the carboxylic acid is replaced by a urea group—no published studies detailing its biological activity, mechanism of action, or therapeutic potential are currently available.

Structural Analysis and Hypothetical Mechanisms:

The structure of (4-Aminobutanoyl)urea hydrochloride invites several hypotheses regarding its potential pharmacological action:

-

GABA Receptor Agonism/Modulation: The core GABA structure suggests a potential interaction with GABA receptors. The urea moiety, capable of forming multiple hydrogen bonds, could influence binding affinity and specificity for GABA-A or GABA-B receptor subtypes.[12]

-

Inhibition of GABA Transaminase (GABA-T): GABA-T is the primary enzyme responsible for the degradation of GABA.[8] Some GABA analogs are designed to inhibit this enzyme, thereby increasing synaptic GABA concentrations. The urea group could potentially interact with the active site of GABA-T.

-

Prodrug Activity: It is conceivable that the compound is metabolized in vivo to release GABA or another active metabolite. However, this is less likely to be an effective strategy given GABA's own poor brain penetrance.

-

Novel Target Interaction: The unique urea functional group may confer affinity for targets outside the classical GABAergic system, a common theme in drug discovery where structural modifications lead to unexpected pharmacological profiles.

Without experimental data, these remain speculative. The true pharmacological nature of (4-Aminobutanoyl)urea hydrochloride can only be determined through rigorous scientific investigation.

Experimental Protocols for Characterizing Novel GABA Analogs

For researchers aiming to characterize a novel compound like (4-Aminobutanoyl)urea hydrochloride, a systematic, multi-tiered approach is required. The following protocols provide a foundational framework.

Diagram: Workflow for Characterizing a Novel GABA Analog

Caption: A systematic workflow for novel GABA analog characterization.

Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity of (4-Aminobutanoyl)urea hydrochloride for GABA-A, GABA-B, and α2δ-1 subunit targets.

Methodology:

-

Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain (or specific regions like the cortex and cerebellum) or from cell lines expressing the recombinant human receptor of interest.

-

Assay Setup (for GABA-B):

-

In a 96-well plate, combine membrane preparations with a known concentration of a specific radioligand (e.g., [³H]GABA in the presence of isoguvacine to block GABA-A sites, or [³H]CGP54626, a specific GABA-B antagonist).

-

Add increasing concentrations of the test compound ((4-Aminobutanoyl)urea hydrochloride).

-

For non-specific binding determination, include a parallel set of wells with a high concentration of a known non-labeled ligand (e.g., baclofen).

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of inhibition versus the log concentration of the compound and fit the data to a one-site competition model to determine the IC50 (concentration that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Note: Similar protocols are used for GABA-A (e.g., using [³H]muscimol or [³H]flunitrazepam) and α2δ-1 (using [³H]gabapentin).

-

Protocol 2: In Vitro Electrophysiology (Whole-Cell Patch Clamp)

Objective: To determine if (4-Aminobutanoyl)urea hydrochloride has functional activity (agonist, antagonist, or modulator) at GABA-A or GABA-B receptors.

Methodology:

-

Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing the specific GABA receptor subunits of interest.

-

Recording Setup: Place the cells on the stage of an inverted microscope equipped with micromanipulators. Use a patch-clamp amplifier and data acquisition system.

-

Patching: Under visual guidance, form a high-resistance (>1 GΩ) "gigaseal" between a glass micropipette filled with an appropriate internal solution and the membrane of a single cell. Apply gentle suction to rupture the membrane patch, achieving the "whole-cell" configuration.

-

Voltage Clamp: Clamp the cell's membrane potential at a fixed value (e.g., -60 mV).

-

Drug Application:

-

Agonist Test: Apply (4-Aminobutanoyl)urea hydrochloride at various concentrations to the cell via a perfusion system and measure any induced current. A GABA-A agonist would induce a chloride current, while a GABA-B agonist would induce a potassium current.

-

Antagonist Test: Co-apply the test compound with a known concentration of GABA. A competitive antagonist will reduce the amplitude of the GABA-evoked current.

-

Modulator Test: For GABA-A, apply a sub-maximal concentration of GABA, then co-apply the test compound. A positive allosteric modulator will enhance the GABA-evoked current.

-

-

Data Analysis: Measure the peak amplitude of the currents elicited. For agonist activity, plot current amplitude versus concentration to generate a dose-response curve and determine the EC50 (effective concentration for 50% of maximal response).

Conclusion and Future Perspectives

The family of GABA analogs represents a triumph of medicinal chemistry, providing essential therapies for a range of debilitating neurological conditions. While compounds like pregabalin, gabapentin, and baclofen are well-understood, their distinct mechanisms highlight that structural similarity to an endogenous neurotransmitter does not guarantee a conserved mode of action. This diversity is the field's greatest strength, offering multiple avenues to modulate a single physiological system.

The case of (4-Aminobutanoyl)urea hydrochloride underscores the vast, unexplored chemical space surrounding GABA. It exists as a chemical entity, yet its biological story is unwritten. Its unique urea moiety presents an intriguing puzzle: is it a novel modulator of GABA receptors, an enzyme inhibitor, or something entirely unexpected? Answering these questions through systematic pharmacological investigation, using the protocols outlined here, is essential. Such exploration is not merely an academic exercise; it is the fundamental process by which the next generation of more effective and specific neurotherapeutics will be discovered.

References

- Patsnap Synapse. (2024, July 17).

- Study.com. (n.d.). Pregabalin Uses, Interactions & Mechanism of Action.

- Dr.Oracle. (2025, March 19).

- Wikipedia. (n.d.). Pregabalin.

- PubMed. (n.d.). Mechanisms of action of gabapentin.

- Enanti Labs. (n.d.). Pregabalin Uses Interactions Mechanism of Action.

- Patsnap Synapse. (2024, July 17).

- Patsnap Synapse. (2024, July 17).

- Frontiers. (2020, April 14). Pregabalin as a Pain Therapeutic: Beyond Calcium Channels.

- Ovid. (n.d.). Phenibut : The Journal of Clinical Pharmacology.

- NCBI Bookshelf. (2024, February 21). Gabapentin.

- Drugs.com. (2023, April 14). Gamma-aminobutyric acid analogs.

- RxList. (2021, July 14). How Do GABA Analogs Work?

- MDPI. (2024, May 11).

- Lioresal® Intrathecal. (n.d.). MOA and Pharmacology - HCP.

- Wikipedia. (n.d.). Baclofen.

- Wikipedia. (n.d.). Gabapentin.

- NIH. (2024, August 11).

- PMC. (n.d.). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug.

- PMC. (n.d.). Phenibutan—an Illegal Food Supplement With Psychotropic Effects and Health Risks.